molecular formula C19H24O4 B5169918 3,4-dipropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3,4-dipropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B5169918
M. Wt: 316.4 g/mol
InChI Key: ZSKJMWDJZZEFGO-UHFFFAOYSA-N
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Description

3,4-Dipropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-ones. This compound is characterized by its unique structure, which includes a chromen-6-one core with dipropoxy substituents at the 3 and 4 positions. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dipropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the dipropoxy derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

3,4-Dipropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

3,4-Dipropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3,4-dipropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,4-dipropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of propoxy groups may enhance its solubility and interaction with certain molecular targets compared to its analogs .

Properties

IUPAC Name

3,4-dipropoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-3-11-21-16-10-9-14-13-7-5-6-8-15(13)19(20)23-17(14)18(16)22-12-4-2/h9-10H,3-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKJMWDJZZEFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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